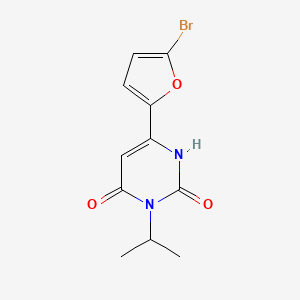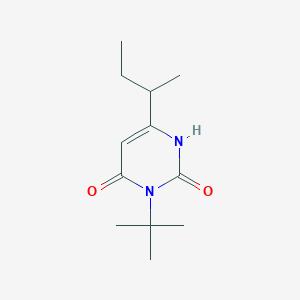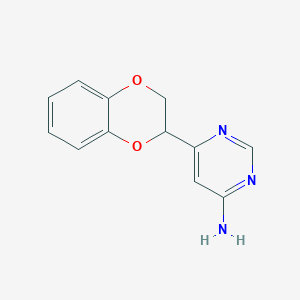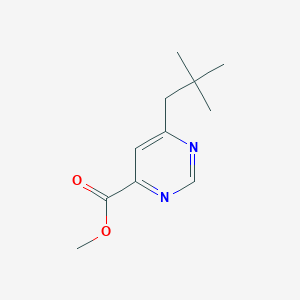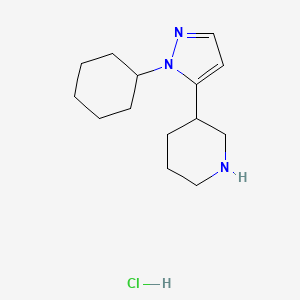
3-(1-环己基-1H-吡唑-5-基)哌啶盐酸盐
描述
“3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 2034154-78-2. It has a molecular weight of 269.82 . This compound is a salt, with chloride (Cl) as the counterion .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23N3.ClH/c1-2-6-13(7-3-1)17-14(8-10-16-17)12-5-4-9-15-11-12;/h8,10,12-13,15H,1-7,9,11H2;1H . This indicates that the compound contains a cyclohexyl group attached to a pyrazol ring, which is further connected to a piperidine ring. The hydrochloride indicates the presence of a chloride ion, forming a salt with the piperidine nitrogen .
科学研究应用
医药化学
3-(1-环己基-1H-吡唑-5-基)哌啶盐酸盐: 是一种具有潜在医药化学应用的化合物,因为其结构类似于已知具有治疗活性的吡唑衍生物 。吡唑衍生物存在于各种具有抗菌、抗炎和抗肿瘤特性的药物中。该化合物可作为合成新的药理活性分子的前体或中间体。
农业
在农业领域,吡唑衍生物,如所讨论的化合物,已被用作除草剂和杀虫剂 。它们可以被设计为针对特定害虫或杂草,而不影响作物,从而实现更高效、更环保的农业实践。
材料科学
该化合物的杂环性质使其在材料科学中具有价值。 杂环在开发具有特定电子、光学或机械特性的新型材料中至关重要 。该化合物可用于合成具有独特特征的材料,适用于各种工业应用。
环境科学
环境科学可以从杂环化合物在污染控制和环境修复策略中的应用中获益。 该化合物形成复杂结构的潜力可用于制造捕获污染物的过滤器或吸附剂 。
分析化学
在分析化学中,像3-(1-环己基-1H-吡唑-5-基)哌啶盐酸盐这样的杂环化合物可以用作化学分析和测试中的标准品或试剂。 它们的稳定结构和可预测的反应性使其适合于开发新的分析方法 。
生物化学
最后,在生物化学中,该化合物可用于研究酶-底物相互作用,或作为合成具有修饰特性的肽和蛋白质的构建块。 它与生物分子的相互作用能力可能带来对生化途径和过程的新见解 。
安全和危害
作用机制
Target of Action
Similar compounds have been used as intermediates to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are known to be selective and orally active dipeptidylpeptidase 4 inhibitors , which play a crucial role in glucose metabolism and are often targeted for the treatment of diabetes .
Biochemical Pathways
If it acts as a dipeptidylpeptidase 4 inhibitor like its related compounds , it could affect the incretin pathway, which is involved in insulin secretion and glucose homeostasis .
Pharmacokinetics
Similar compounds are known to be orally active , suggesting good absorption and bioavailability. The distribution, metabolism, and excretion of this compound would need to be studied further for a comprehensive understanding.
Result of Action
If it acts similarly to related compounds , it could potentially lead to increased insulin secretion and improved glucose homeostasis .
生化分析
Biochemical Properties
3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to increased levels of incretin hormones, which are crucial for insulin secretion and glucose homeostasis.
Cellular Effects
The effects of 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in pancreatic beta cells, it enhances insulin secretion by activating the cAMP signaling pathway . Additionally, it has been shown to upregulate the expression of genes involved in glucose metabolism, thereby improving cellular glucose uptake and utilization.
Molecular Mechanism
At the molecular level, 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride exerts its effects through several mechanisms. It binds to the active site of DPP-4, inhibiting its enzymatic activity. This inhibition prevents the degradation of incretin hormones, leading to prolonged insulin secretion. Furthermore, it can activate certain transcription factors, resulting in changes in gene expression that promote glucose metabolism and insulin sensitivity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that prolonged exposure to the compound can lead to sustained improvements in cellular function, particularly in glucose metabolism and insulin secretion.
Dosage Effects in Animal Models
The effects of 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride vary with different dosages in animal models. At low doses, it effectively enhances insulin secretion and improves glucose tolerance without significant adverse effects . At higher doses, it can cause toxicity, manifesting as liver and kidney damage. Threshold effects have been observed, where doses above a certain level lead to a sharp increase in adverse effects.
Metabolic Pathways
3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as DPP-4 and other proteases, influencing metabolic flux and metabolite levels . The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites that are excreted via the kidneys.
Transport and Distribution
Within cells and tissues, 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride is transported and distributed through specific transporters and binding proteins . It is known to interact with plasma proteins, which facilitate its distribution to various tissues. The compound tends to accumulate in the liver and pancreas, where it exerts its primary effects on glucose metabolism.
Subcellular Localization
The subcellular localization of 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules . Additionally, it can be directed to specific compartments or organelles through targeting signals or post-translational modifications, enhancing its efficacy in modulating cellular processes.
属性
IUPAC Name |
3-(2-cyclohexylpyrazol-3-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3.ClH/c1-2-6-13(7-3-1)17-14(8-10-16-17)12-5-4-9-15-11-12;/h8,10,12-13,15H,1-7,9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNBSKQSHWCDRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)C3CCCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1484124.png)
![1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1484125.png)

![Methyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1484129.png)
![6-[(4-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484133.png)

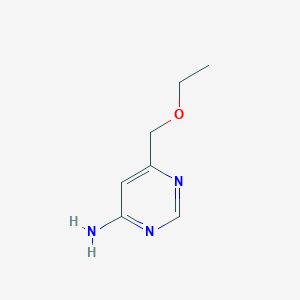

![3-Methyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484140.png)
